

Application Notes and Protocols for the Analytical Profiling of Carindacillin Impurities

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Compound of Interest

Compound Name: *Carindacillin*

CAS No.: 35531-88-5

Cat. No.: B1212590

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Introduction

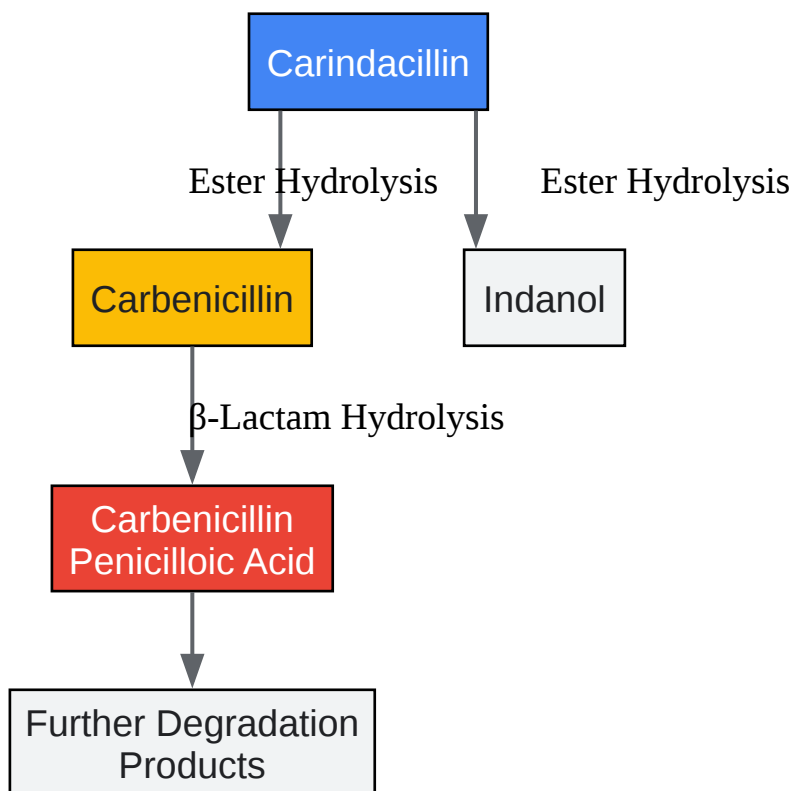
Carindacillin, an indanyl ester prodrug of carbenicillin, is a penicillin antibiotic.[1][2] Like other β -lactam antibiotics, **carindacillin** is susceptible to degradation, which can impact its safety and efficacy. The comprehensive profiling of impurities is a critical aspect of drug development and quality control, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

These application notes provide a detailed framework for the identification and quantification of potential impurities and degradation products of **carindacillin**. The protocols described herein are designed to be adaptable for use in research and quality control laboratories.

Predicted Degradation Pathway of Carindacillin

Carindacillin is susceptible to degradation through several pathways, primarily hydrolysis of the β -lactam ring and the indanyl ester, as well as oxidation. The predicted degradation

pathway is illustrated below. The primary degradation products are expected to be carbenicillin, indanol, and the corresponding penicilloic acid of carbenicillin.



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Caption: Predicted degradation pathway of **Carindacillin**.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]

Objective: To generate potential degradation products of **carindacillin** under various stress conditions.

Materials:

- **Carindacillin** reference standard

- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol, HPLC grade
- Water, HPLC grade
- pH meter
- Photostability chamber
- Water bath

Protocol:

- Preparation of Stock Solution: Prepare a stock solution of **carindacillin** in methanol at a concentration of 1 mg/mL.
- Acid Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
 - Heat the mixture at 60°C for 2 hours.
 - Cool the solution to room temperature and neutralize with 0.1 M NaOH.
 - Dilute to a final volume of 10 mL with mobile phase.
- Base Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
 - Keep the mixture at room temperature for 1 hour.
 - Neutralize with 0.1 M HCl.

- Dilute to a final volume of 10 mL with mobile phase.
- Oxidative Degradation:
 - To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
 - Keep the mixture at room temperature for 4 hours, protected from light.
 - Dilute to a final volume of 10 mL with mobile phase.
- Thermal Degradation:
 - Place a solid sample of **carindacillin** in an oven at 105°C for 24 hours.
 - Dissolve the stressed sample in methanol to a concentration of 0.1 mg/mL.
- Photolytic Degradation:
 - Expose a solid sample of **carindacillin** to UV light (254 nm) in a photostability chamber for 24 hours.
 - Dissolve the stressed sample in methanol to a concentration of 0.1 mg/mL.
- Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
- Analysis: Analyze all samples by HPLC-UV and LC-MS as described in the following sections.

HPLC-UV Method for Quantification of Impurities

This method is designed for the separation and quantification of **carindacillin** and its potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 250 mm, 5 μm)

Chromatographic Conditions:

Parameter	Value
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	230 nm

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

LC-MS Method for Identification and Characterization of Impurities

This method is for the structural elucidation of impurities detected by the HPLC-UV method.[\[5\]](#)
[\[6\]](#)

Instrumentation:

- LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions: Use the same chromatographic conditions as the HPLC-UV method.

MS Conditions:

Parameter	Value
Ionization Mode	ESI Positive and Negative
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	350°C
Gas Flow (Desolvation)	600 L/hr
Scan Range	m/z 100-1000
Collision Energy (for MS/MS)	Ramped from 10 to 40 eV

Data Presentation

Quantitative data from the analysis of stressed samples should be summarized in tables for clear comparison.

Table 1: HPLC-UV Analysis of **Carindacillin** Forced Degradation Samples

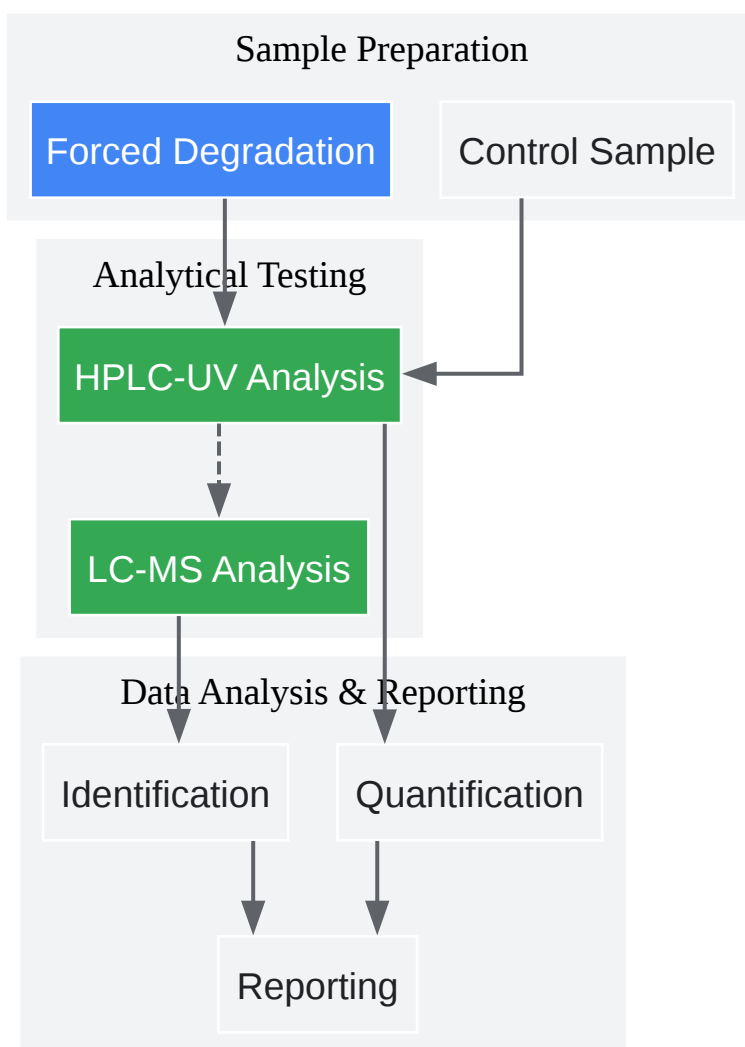
Stress Condition	Peak	Retention Time (min)	Peak Area (%)
Control	Carindacillin	18.5	99.8
Impurity 1	12.2	0.2	
Acid Hydrolysis	Carbenicillin	10.8	85.2
Carindacillin	18.5	5.1	
Impurity 2	14.3	9.7	
Base Hydrolysis	Carbenicillin Penicilloic Acid	8.5	92.3
Carindacillin	18.5	1.2	
Other Degradants	-	6.5	
Oxidative	Carindacillin	18.5	90.5
Impurity 3 (Oxidized)	20.1	9.5	
Thermal	Carindacillin	18.5	98.1
Impurity 4	16.7	1.9	
Photolytic	Carindacillin	18.5	95.3
Impurity 5	22.4	4.7	

 Table 2: LC-MS Identification of Potential **Carindacillin** Impurities

Impurity	Retention Time (min)	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Proposed Structure
Carbenicillin	10.8	379.09	377.08	Hydrolysis of Indanyl Ester
Carbenicillin Penicilloic Acid	8.5	397.10	395.09	Hydrolysis of β -Lactam Ring
Impurity 3 (Oxidized)	20.1	511.14	509.13	Oxidized Carindacillin

Experimental Workflow

The overall workflow for **carindacillin** impurity profiling is a systematic process from sample preparation to data analysis and reporting.



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Caption: Experimental workflow for **Carindacillin** impurity profiling.

Conclusion

The analytical techniques and protocols detailed in this document provide a robust starting point for the comprehensive impurity profiling of **carindacillin**. By employing forced degradation studies coupled with HPLC-UV for quantification and LC-MS for identification, researchers and drug development professionals can effectively characterize the impurity profile of **carindacillin**, ensuring the quality, safety, and efficacy of the drug substance and product. It is recommended to validate these methods according to ICH guidelines for their intended use.

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References

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